molecular formula C19H23ClN4O3S B2825502 (4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034264-58-7

(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Katalognummer B2825502
CAS-Nummer: 2034264-58-7
Molekulargewicht: 422.93
InChI-Schlüssel: AHCHHCRULPYMAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are used to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility in different solvents, and reactivity with common reagents .

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Disposition

Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, undergoes metabolic pathways that might have similarities in structure and reaction with the specified compound. The absorption, metabolism, and excretion of venetoclax in humans were characterized, indicating that it is primarily cleared by hepatic metabolism, accounting for about 66% of the administered dose. Fecal excretion was the major elimination route, and metabolic transformation primarily involved enzymatic oxidation on the cyclohexenyl moiety, followed by sulfation and/or nitro reduction. This insight might be relevant for understanding the metabolism of similarly structured compounds (Liu et al., 2017).

Metabolite Profiling

The disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, provide insights into the metabolic profiling of complex organic compounds. After administration, the elimination of drug-related material was almost complete over a 9-day period, predominantly through fecal excretion. The compound underwent extensive metabolism, and only negligible amounts were excreted unchanged. This provides a framework for understanding the metabolism and disposition of similarly structured compounds in humans (Renzulli et al., 2011).

Environmental Exposure and Public Health

Research on organophosphorus (OP) and pyrethroid (PYR) compounds, widely used insecticides and developmental neurotoxicants, can shed light on the environmental exposure and potential health impacts of complex chemical compounds. The study in South Australian preschool children highlighted the widespread chronic exposure to these compounds, underlining the importance of understanding environmental exposure levels for chemicals with potential public health implications (Babina et al., 2012).

Wirkmechanismus

If the compound is a drug or an active substance, the mechanism of action refers to how it exerts its effect at the molecular level. This often involves interaction with specific proteins or enzymes in the body .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it .

Zukünftige Richtungen

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound .

Eigenschaften

IUPAC Name

[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S/c1-14-16(20)6-4-7-18(14)28(26,27)23-11-9-22(10-12-23)19(25)17-13-15-5-2-3-8-24(15)21-17/h4,6-7,13H,2-3,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCHHCRULPYMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.